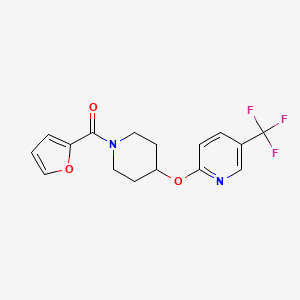

Furan-2-yl(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

furan-2-yl-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N2O3/c17-16(18,19)11-3-4-14(20-10-11)24-12-5-7-21(8-6-12)15(22)13-2-1-9-23-13/h1-4,9-10,12H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBVYQDDAZADOTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the furan and pyridine intermediates. These intermediates are then coupled through a series of reactions, including nucleophilic substitution and cyclization reactions. Common reagents used in these reactions include trifluoromethyl iodide, piperidine, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyridine ring can produce piperidine derivatives.

Scientific Research Applications

Furan-2-yl(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It can be used in the study of enzyme interactions and receptor binding.

Industry: It can be used in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of Furan-2-yl(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors, while the furan and piperidine rings can interact with various enzymes and proteins. These interactions can modulate biological pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

(a) Furan vs. Thiophene Substituents

- This analog was structurally characterized but lacked explicit bioactivity data in the evidence .

- Furan-2-yl(4-(5-phenylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl)methanone: Incorporates a thienopyrimidine core instead of pyridine, expanding aromatic surface area for improved target binding .

(b) Pyridine Modifications

- (3-Hydroxyphenyl)(4-(3-((5-(trifluoromethyl)pyridin-2-yl)thio)benzyl)piperidin-1-yl)methanone (Compound 14): Substitutes the pyridin-2-yloxy group with a pyridin-2-ylthio linkage, altering electronic properties and steric bulk. This compound showed 69% yield in synthesis and was evaluated for ADME properties .

- {4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}(naphtho[2,1-b]furan-2-yl)methanone: Replaces the pyridin-2-yloxy group with a chloro-trifluoromethylpyridine and introduces a naphthofuran moiety, significantly increasing molecular complexity .

Linker and Substitutent Comparisons

*Calculated based on formula C₁₇H₁₄F₃N₂O₃.

Critical Analysis and Limitations

- Structural Diversity : The evidence reveals a focus on piperazine/piperidine-based scaffolds with trifluoromethylpyridine or aromatic heterocycles, but direct comparisons of physicochemical properties (e.g., logP, solubility) are absent.

- Bioactivity Gaps : Most compounds lack explicit pharmacological data, limiting mechanistic insights. For example, neuroleptic activity in is cited without IC₅₀ or receptor-binding data.

- Synthetic Challenges: Fluorinated and heterocyclic moieties (e.g., thienopyrimidine in ) may complicate synthesis scalability, though methods like HRMS and HPLC ensure purity validation .

Biological Activity

Furan-2-yl(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

This structure features a furan ring, a piperidine moiety, and a trifluoromethyl-substituted pyridine, suggesting potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Preliminary studies indicate that it may act as an inhibitor for certain proteins involved in cancer proliferation and neurodegenerative diseases.

Biological Activity Data

A summary of the biological activities observed in various studies is presented in the table below:

Case Studies

-

Cancer Cell Proliferation Inhibition

A study examined the effects of this compound on various cancer cell lines. The compound demonstrated significant antiproliferative effects with IC50 values ranging from 7.9 to 92 µM, indicating its potential as an anticancer agent. -

Neuropharmacological Effects

Research targeting the central nervous system revealed that this compound exhibits notable affinity for serotonin receptors, particularly the 5-HT2A subtype. This suggests its potential utility in treating mood disorders or other neuropsychiatric conditions. -

Enzyme Inhibition Studies

The compound has been shown to inhibit monoacylglycerol lipase (MAGL), an enzyme implicated in endocannabinoid metabolism. With an IC50 value of 80 nM, it was found to selectively inhibit MAGL over other enzymes, indicating its potential as a therapeutic agent in pain management and inflammation.

Q & A

Q. What are the optimized synthetic routes for Furan-2-yl(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone, and how can yield and purity be maximized?

The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring followed by coupling with the trifluoromethylpyridine and furan moieties. Key steps include nucleophilic substitution at the piperidine oxygen and ketone formation via Friedel-Crafts acylation or amide coupling. Retrosynthetic analysis is recommended to deconstruct the target into simpler precursors (e.g., 4-hydroxypiperidine derivatives and 5-(trifluoromethyl)pyridin-2-ol) . Optimize yields by controlling reaction temperatures (60–100°C), using anhydrous solvents (e.g., DCM, DMF), and employing catalysts like DMAP or Pd-based systems for cross-coupling steps. Purification via column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization improves purity .

Q. Which spectroscopic and chromatographic methods are most effective for confirming the structure of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for verifying the connectivity of the furan, piperidine, and trifluoromethylpyridine groups. Key signals include the furan ring protons (δ 6.3–7.5 ppm), piperidine CH₂ groups (δ 2.5–3.5 ppm), and the trifluoromethyl carbon (δ ~120 ppm in ¹³C NMR). Mass spectrometry (HRMS or ESI-MS) confirms the molecular ion peak (C₁₇H₁₆F₃N₂O₃). Complementary techniques like IR spectroscopy validate carbonyl (C=O, ~1650 cm⁻¹) and ether (C-O, ~1250 cm⁻¹) functional groups .

Q. How can researchers design initial biological activity screens for this compound?

Prioritize target-based assays informed by structural analogs. For example, the trifluoromethylpyridine moiety suggests potential kinase inhibition, while the furan-piperidine scaffold may interact with G-protein-coupled receptors (GPCRs). Use in vitro assays such as:

- Enzyme inhibition (e.g., kinase activity via ADP-Glo™ assays).

- Receptor binding (radioligand displacement assays for CNS targets).

- Cytotoxicity screening (MTT assays on cancer cell lines). Include positive controls (e.g., staurosporine for kinases) and validate hits with dose-response curves (IC₅₀/EC₅₀ determination) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the trifluoromethylpyridine-ether linkage under nucleophilic conditions?

The electron-withdrawing trifluoromethyl group activates the pyridine ring toward nucleophilic aromatic substitution (SNAr) at the 2-position. Computational studies (DFT) reveal that the ether oxygen in the piperidine ring stabilizes transition states via resonance. Experimental kinetic data show faster substitution rates in polar aprotic solvents (e.g., DMSO) with bases like K₂CO₃, which deprotonate incoming nucleophiles (e.g., piperidin-4-ol derivatives) .

Q. How can computational modeling predict the compound’s pharmacokinetic and binding properties?

Molecular docking (AutoDock Vina, Glide) against homology models of targets (e.g., kinases, GPCRs) identifies potential binding poses. Pharmacokinetic predictions (SwissADME, pkCSM) assess solubility (LogP ~2.5), metabolic stability (CYP450 interactions), and blood-brain barrier permeability (high due to trifluoromethyl group). MD simulations (>100 ns) evaluate conformational stability of the piperidine-furan scaffold in binding pockets .

Q. What strategies resolve contradictions in biological activity data across structural analogs?

Discrepancies often arise from substituent effects. For example, replacing the trifluoromethyl group with a methylthio group (as in ) alters lipophilicity and target affinity. Use SAR studies to isolate critical motifs:

- Compare IC₅₀ values of analogs with/without the furan ring.

- Employ isothermal titration calorimetry (ITC) to quantify binding thermodynamics.

- Validate selectivity via panel screening against unrelated targets .

Q. What experimental designs assess the compound’s environmental fate and ecotoxicological impact?

Follow OECD guidelines for:

- Hydrolysis stability : Incubate in buffers (pH 4–9) at 25–50°C; analyze degradation via LC-MS.

- Photolysis : Expose to UV light (λ = 254–365 nm) and monitor by HPLC.

- Ecotoxicology : Use Daphnia magna acute toxicity tests (48-h EC₅₀) and algal growth inhibition assays (72-h IC₅₀). The piperidine and pyridine rings may persist in aquatic systems, necessitating advanced oxidation processes (AOPs) for remediation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.